4'-Chloro fentanyl
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Overview
Description
4’-Chloro fentanyl is an opioid analgesic that is an analog of fentanyl. It is known for its potent analgesic properties and has been sold online as a designer drug . This compound is structurally similar to fentanyl but with a chlorine atom substituted at the para position of the phenyl ring, which can significantly alter its pharmacological properties.
Preparation Methods
The synthesis of 4’-Chloro fentanyl typically involves a multi-step process. One common method starts with the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing environment to produce 4-anilinopiperidine . This intermediate is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to give 4-anilino-N-phenethylpiperidine . Finally, this compound is reacted with propionyl chloride in the presence of halogenated hydrocarbons, followed by solvent extraction and purification by crystallization .
Chemical Reactions Analysis
4’-Chloro fentanyl undergoes several types of chemical reactions, including:
N-dealkylation: This reaction involves the removal of an alkyl group from the nitrogen atom, forming normetabolites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically normetabolites and oxidized derivatives .
Scientific Research Applications
4’-Chloro fentanyl has several scientific research applications:
Mechanism of Action
4’-Chloro fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, which in turn downregulate adenylate cyclase, reducing the concentration of cyclic AMP (cAMP) . The decrease in cAMP levels leads to reduced neurotransmitter release and inhibition of pain signals . Additionally, 4’-Chloro fentanyl can form stable hydrogen bonds with conserved residues in the mu-opioid receptor, enhancing its binding affinity .
Comparison with Similar Compounds
4’-Chloro fentanyl is similar to other fentanyl analogs such as acetyl fentanyl, butyrfentanyl, and furanylfentanyl . Compared to these compounds, 4’-Chloro fentanyl has a unique chlorine substitution that can affect its pharmacokinetics and potency . For instance, it may have different metabolic pathways and produce distinct metabolites . Other similar compounds include cyclopropylfentanyl and para-chloro furanyl fentanyl, which also exhibit high potency and similar mechanisms of action .
Properties
CAS No. |
117994-22-6 |
---|---|
Molecular Formula |
C22H27ClN2O |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H27ClN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3 |
InChI Key |
CUGMWAHBYRKBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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